methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate
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Overview
Description
Methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a complex organic compound that features a unique combination of functional groups, including an indole, an imidazole, and a thioether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Thioether Formation: The indole derivative is then reacted with a thioether reagent, such as 2-bromoethyl methyl sulfide, under basic conditions to form the thioether linkage.
Imidazole Ring Formation: The thioether intermediate is then subjected to cyclization with an appropriate reagent, such as glyoxal, to form the imidazole ring.
Final Esterification: The final step involves esterification with methyl chloroacetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the indole and imidazole rings can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or ethers, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide, ether derivatives.
Scientific Research Applications
Methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for constructing diverse chemical structures.
Material Science: The unique electronic properties of the indole and imidazole rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole and imidazole rings can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate: Lacks the p-tolyl group, which may affect its electronic properties and reactivity.
Methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate: Contains a phenyl group instead of a p-tolyl group, which may influence its steric and electronic characteristics.
Uniqueness
Methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is unique due to the presence of both the indole and imidazole rings, as well as the thioether linkage
Biological Activity
Methyl 2-(2-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate, identified by its CAS number 1206988-62-6, is a complex organic compound with significant potential in the field of medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H23N3O3S, with a molecular weight of 421.5 g/mol. The structure features an indole moiety linked to an imidazole ring, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
Antimicrobial and Anticancer Properties
Research indicates that compounds with similar structural features exhibit notable antimicrobial and anticancer activities. The imidazole and indole derivatives are particularly recognized for their ability to inhibit bacterial growth and cancer cell proliferation.
Antimicrobial Activity
Studies have shown that derivatives of imidazole, including those similar to this compound, possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, a review highlighted that certain imidazole derivatives had minimum inhibitory concentration (MIC) values ranging from 20 µM to 70 µM against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Research has demonstrated that indole and imidazole derivatives can induce apoptosis in cancer cells. For example, compounds with similar structures have been shown to activate apoptotic pathways in various cancer cell lines, suggesting a mechanism through which they exert their anticancer effects .
Synthesis and Modification
The synthesis of this compound typically involves multi-step synthetic pathways that require careful optimization for high yield and purity. The synthesis often includes the formation of the indole moiety followed by the attachment of the imidazole ring through thiol or thioether linkages .
Comparative Analysis of Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl Indole Derivative | Indole + Imidazole | Anticancer, Antimicrobial |
Thiazole-based Compound | Thiazole + Indole | Antimicrobial |
Triazole Derivative | Triazole + Sulfonamide | Antimicrobial |
The unique combination of functional groups in this compound enhances its efficacy against microbial infections and cancer cells compared to structurally similar compounds .
Case Studies
A study conducted on a series of indole-based compounds demonstrated their effectiveness against drug-resistant bacterial strains. The results indicated that certain modifications to the indole structure significantly enhanced antimicrobial activity, providing insights into how structural variations can influence biological outcomes .
Another research effort focused on the anticancer properties of imidazole derivatives revealed that specific substitutions at the 5-position of the imidazole ring resulted in improved cytotoxicity against various cancer cell lines, emphasizing the importance of chemical modifications in developing effective therapeutic agents .
Properties
IUPAC Name |
methyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-16-7-9-18(10-8-16)20-13-24-23(26(20)14-22(28)29-2)30-15-21(27)25-12-11-17-5-3-4-6-19(17)25/h3-10,13H,11-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIAPVRMGRLKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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